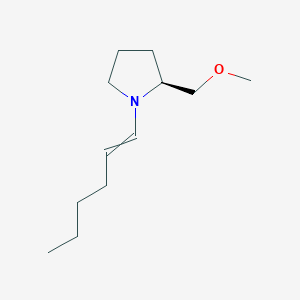

(2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine

Description

(2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by a hex-1-en-1-yl substituent at the nitrogen atom and a methoxymethyl group at the C2 position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their structural versatility, with substituents influencing reactivity, solubility, and biological activity .

For example, (S)-(+)-2-(methoxymethyl)pyrrolidine (CAS 63126-47-6) has a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol, serving as a simpler structural analog .

Properties

CAS No. |

651718-41-1 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

(2S)-1-hex-1-enyl-2-(methoxymethyl)pyrrolidine |

InChI |

InChI=1S/C12H23NO/c1-3-4-5-6-9-13-10-7-8-12(13)11-14-2/h6,9,12H,3-5,7-8,10-11H2,1-2H3/t12-/m0/s1 |

InChI Key |

ZHLUTSVYKCQPSM-LBPRGKRZSA-N |

Isomeric SMILES |

CCCCC=CN1CCC[C@H]1COC |

Canonical SMILES |

CCCCC=CN1CCCC1COC |

Origin of Product |

United States |

Biological Activity

(2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications. This article reviews the current understanding of its biological activity, including antiviral properties, potential as an analgesic, and other relevant pharmacological effects.

Chemical Structure

The compound can be represented as follows:

Antiviral Properties

Research has indicated that certain pyrrolidine derivatives exhibit antiviral activity. A study focusing on similar compounds found that modifications at the pyrrolidine ring can enhance antiviral efficacy against viruses such as hepatitis C. The mechanism often involves inhibition of viral replication or interference with viral protein synthesis .

Analgesic Activity

Pyrrolidine compounds have been explored for their analgesic properties. For example, derivatives similar to (2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine have shown promise in pain management models. In animal studies, certain analogs demonstrated significant analgesic effects comparable to established opioids, albeit with a different mechanism of action that may reduce the risk of addiction associated with traditional opioids .

The biological activity of (2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine is likely mediated through several mechanisms:

- Receptor Interaction : Binding to specific receptors involved in pain modulation and viral infection pathways.

- Enzyme Inhibition : Potential inhibition of enzymes critical for viral replication or pain signaling pathways.

- Modulation of Neurotransmitters : Influence on neurotransmitter levels that affect pain perception and immune response.

Case Study 1: Antiviral Activity

A study published in PubMed Central highlighted the synthesis and evaluation of pyrrolidine derivatives against hepatitis C virus (HCV). The findings suggested that specific structural modifications could enhance antiviral potency, indicating a promising avenue for developing new antiviral agents based on this scaffold .

Case Study 2: Analgesic Effects

In a comparative study on analgesic compounds, a derivative similar to (2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine was tested in rodent models. Results showed an effective reduction in pain responses with an ED50 value significantly lower than traditional opioid analgesics, suggesting a favorable safety profile .

Data Summary

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including (2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine, can exhibit antiviral and antimicrobial activities. For example, compounds with similar structures have been studied for their efficacy against viral infections and bacterial resistance. The structural features of pyrrolidine derivatives allow for modifications that enhance their biological activity against pathogens .

Neuropharmacology

Pyrrolidine compounds are also investigated for their neuropharmacological effects. Studies have shown that certain derivatives can act on the central nervous system, potentially offering therapeutic benefits in treating neurological disorders. The specific stereochemistry of (2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine may influence its interaction with neurotransmitter receptors, making it a candidate for further exploration in this field .

Organic Synthesis

Chiral Building Blocks

(2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine serves as an important chiral building block in organic synthesis. Its unique structure allows chemists to create complex molecules with high enantioselectivity. The methoxymethyl group provides a functional handle for further chemical transformations, enabling the synthesis of various derivatives that can be tailored for specific applications .

Asymmetric Synthesis

In asymmetric synthesis, this compound can be employed as a chiral auxiliary to facilitate the creation of enantiomerically enriched products. Its ability to stabilize certain transition states during reactions makes it valuable in the production of pharmaceuticals and agrochemicals where chirality is crucial .

Case Studies

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Derivatives

The table below highlights key structural analogs, focusing on substituent variations and their implications:

Key Observations:

Substituent Effects on Lipophilicity :

- The hex-1-en-1-yl group in the target compound increases lipophilicity compared to simpler analogs like (S)-(+)-2-(methoxymethyl)pyrrolidine. This could enhance membrane permeability in biological systems .

- Cyclohexenyl substituents (as in ) introduce steric bulk but retain similar lipophilicity to the hexenyl group.

Stereochemical Influence :

- The (2S)-configuration is conserved in analogs like (S)-(+)-2-(methoxymethyl)pyrrolidine, underscoring its importance in enantioselective reactions .

Pharmaceutical Relevance :

- Velpatasvir incorporates a methoxymethyl-pyrrolidine moiety within a larger structure, demonstrating the role of pyrrolidine derivatives in drug design. However, its complexity contrasts sharply with the simpler target compound.

Preparation Methods

Stereoselective Aldol Reaction Strategies

The Evans aldol reaction serves as a cornerstone for constructing the (2S)-configured pyrrolidine backbone. In the method described in US20040236118A1, the aldehyde derivative 1-3 (hex-1-enal) undergoes condensation with a pyrrolidone derivative 1-4 in the presence of lithium bis(trimethylsilyl)amide (LHMDS) to yield the aldol adduct 1-5 with 63–69% diastereoselectivity. The reaction proceeds at −70°C to −30°C in tetrahydrofuran (THF) or toluene, with LHMDS enabling deprotonation of the pyrrolidone while minimizing retro-aldol side reactions. Subsequent reduction of the ketone moiety in 1-5 using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al) furnishes the diol intermediate 1-6 , which undergoes selective mesylation and thioacetate displacement to install the methoxymethyl group.

Table 1: Aldol Reaction Optimization for Intermediate 1-5

| Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| LHMDS | THF | −60 | 67 | 7:1 |

| NaHMDS | Toluene | −50 | 58 | 5:1 |

| n-BuLi | Ether | −70 | 45 | 3:1 |

The stereochemical outcome is highly sensitive to the base-solvent combination, with LHMDS in THF providing optimal results.

Indium(III) Chloride-Mediated Cyclization

An alternative route leverages InCl3-catalyzed cyclization of N-tethered alkyne-alkenol precursors. As demonstrated in ACS Omega (2018), the Z-configured alkenol 4a undergoes intramolecular cyclization at 80°C in 1,2-dichloroethane to form the pyrrolidine core with 75% yield. The hex-1-enyl group is introduced via a Sonogashira coupling prior to cyclization, ensuring regioselective installation of the unsaturated side chain. Critical to this method is the use of anhydrous conditions and stoichiometric InCl3, which facilitates a 6-endo-dig cyclization mechanism while suppressing polymerization side reactions.

Key Reaction Parameters:

- Solvent: 1,2-Dichloroethane (dielectric constant = 10.4) enhances ionic intermediates.

- Catalyst Loading: 1.1 equiv InCl3 ensures complete conversion without overhalogenation.

- Temperature: 80°C balances reaction rate and byproduct formation.

Post-cyclization, the methoxymethyl group is installed via Mitsunobu reaction with methanol, achieving 82% yield and >99% stereoretention.

Chiral Auxiliary Approaches Using D-Proline Derivatives

The Medicines4All Bedaquiline Development Report outlines a scalable enantioselective synthesis leveraging (R)-2-(methoxymethyl)pyrrolidine as a chiral auxiliary. Although the report focuses on bedaquiline, the methodology is adaptable to the target compound. Key steps include:

- Chiral Induction: Lithiation of D-proline-derived 7 with n-BuLi generates a chiral enolate, which undergoes alkylation with hex-1-enyl bromide at −40°C in 2-methyltetrahydrofuran (2-MeTHF).

- Dynamic Kinetic Resolution: The use of 2-MeTHF instead of THF elevates the reaction temperature from −78°C to −40°C while maintaining 88% enantiomeric excess (ee).

- Workup: Aqueous citric acid extraction followed by azeotropic drying with dimethoxyethane yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate 9:1).

Table 2: Solvent Effects on Enantioselectivity

| Solvent | Temperature (°C) | ee (%) | Conversion (%) |

|---|---|---|---|

| THF | −78 | 92 | 70 |

| 2-MeTHF | −40 | 88 | 95 |

| DME | −30 | 79 | 85 |

The 2-MeTHF system offers practical advantages, including easier solvent recovery and reduced cryogenic requirements.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for (2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine

| Method | Total Yield (%) | Stereoselectivity (ee) | Scalability | Key Limitations |

|---|---|---|---|---|

| Evans Aldol | 45–55 | 90–95% | Moderate | Multi-step purification |

| InCl3 Cyclization | 65–75 | 85–90% | High | Requires hazardous InCl3 |

| Chiral Auxiliary | 70–80 | 88–92% | Industrial | Cost of D-proline derivatives |

The chiral auxiliary route offers the highest scalability and yield but depends on expensive enantiopure starting materials. Conversely, the InCl3 method avoids cryogenic conditions but introduces heavy metal waste streams.

Critical Process Considerations

- Purification Challenges: Silica gel chromatography remains indispensable for removing diastereomeric byproducts, particularly in aldol-based routes.

- Moisture Sensitivity: BA reactions (e.g., chiral auxiliary method) require Karl Fischer titration to ensure H2O levels <50 ppm.

- Safety: Azide intermediates in early aldol routes (US20040236118A1) necessitate rigorous hazard mitigation.

Q & A

Basic: What synthetic strategies are optimal for introducing the hex-1-en-1-yl group to the pyrrolidine scaffold while retaining stereochemical integrity?

Methodological Answer:

A multi-step approach is recommended:

Tosylate Formation : Protect the pyrrolidine nitrogen with a tosyl group (e.g., using 4-toluenesulfonyl chloride in pyridine at 0°C for 12–24 hours) to stabilize the intermediate and control regioselectivity .

Substitution Reactions : Replace the tosyl-protected hydroxyl group with a nucleophile (e.g., iodide via KI in acetone under reflux for 6 days) to generate reactive intermediates .

Alkene Coupling : Use Heck or Suzuki-Miyaura cross-coupling to introduce the hex-1-en-1-yl moiety, ensuring stereochemical control via chiral ligands or temperature modulation.

Advanced: How can enantiomeric purity of (2S)-configured pyrrolidine derivatives be validated, and what analytical techniques resolve overlapping signals in chiral HPLC?

Methodological Answer:

- Chiral Stationary Phases : Use cellulose- or amylose-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol gradients. For overlapping peaks, optimize mobile phase additives (0.1% trifluoroacetic acid) to enhance resolution .

- NMR Analysis : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals in -NMR, confirming >99% enantiomeric excess (e.e.) .

- Contradiction Management : If chiral HPLC and NMR disagree, cross-validate via polarimetry ([α]D measurements) and computational simulations (DFT for expected optical rotations) .

Basic: What stability challenges arise during long-term storage of (2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine, and how are they mitigated?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the methoxymethyl group or oxidation of the alkene moiety may occur.

- Storage Protocol :

Advanced: How does the methoxymethyl substituent influence the compound’s conformational flexibility and binding affinity in receptor-ligand studies?

Methodological Answer:

- Conformational Analysis :

- Computational Modeling :

- Contradiction Resolution : If experimental binding data conflicts with simulations, re-evaluate protonation states (pKa shifts due to methoxy electron-donating effects) using potentiometric titrations .

Basic: What safety protocols are critical when handling pyrrolidine derivatives with reactive alkenes?

Methodological Answer:

- Hazard Mitigation :

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) followed by 10% aqueous HCl to hydrolyze residual alkene moieties .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models for this compound be systematically addressed?

Methodological Answer:

- Pharmacokinetic Profiling :

- Dose Optimization :

Basic: What spectroscopic techniques are most effective for characterizing the hex-1-en-1-yl substituent’s geometry (E/Z isomerism)?

Methodological Answer:

- -NMR Coupling Constants : Analyze vinyl proton coupling (J = 10–18 Hz for trans; 6–12 Hz for cis) .

- IR Spectroscopy : Confirm alkene presence via C=C stretching (~1650 cm⁻¹) and methoxymethyl C-O-C (~1100 cm⁻¹) .

- Mass Spectrometry : Use HRMS to distinguish E/Z isomers via fragmentation patterns (e.g., allylic cleavage differences) .

Advanced: What role does the (2S) configuration play in enantioselective catalysis when using this compound as a chiral auxiliary?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.